4-Adamantanyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine
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Overview
Description
4-Adamantanyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine is a complex organic compound that features a unique combination of adamantane, piperazine, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Adamantanyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of the adamantane and piperazine derivatives. One common approach is to first synthesize the adamantane derivative through a series of reactions such as bromination and subsequent substitution reactions. The piperazine derivative is then prepared by reacting piperazine with the appropriate sulfonyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Adamantanyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or adamantane moieties using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Adamantanyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 4-Adamantanyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-Adamantanyl-1-[(2-methoxyphenyl)sulfonyl]piperazine
- 4-Adamantanyl-1-[(2-methylphenyl)sulfonyl]piperazine
- 4-Adamantanyl-1-[(2-chlorophenyl)sulfonyl]piperazine
Uniqueness
4-Adamantanyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine is unique due to the presence of both the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct advantages in specific applications, such as enhanced binding affinity to biological targets or improved stability under certain conditions.
Biological Activity
4-Adamantanyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C22H32N2O3S
- Molecular Weight : 404.6 g/mol
- Structure : The structure includes an adamantane moiety, a piperazine ring, and a sulfonyl group attached to a methoxy-substituted phenyl ring.
Antinociceptive Activity
Research indicates that derivatives of piperazine, including 4-adamantanyl piperazines, exhibit significant antinociceptive effects. These compounds are thought to modulate pain pathways by acting on P2X3 receptors, which are involved in nociception. Studies have shown that compounds similar to this compound can effectively reduce pain responses in animal models .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Similar sulfonamide derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, compounds with methoxy and methyl substitutions have demonstrated selective cytotoxicity against human glioblastoma and melanoma cell lines, with IC50 values indicating significant growth inhibition .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | U251 (glioblastoma) | <30 | Inhibition of cell proliferation |
Similar sulfonamide derivatives | WM793 (melanoma) | <20 | Induction of apoptosis |
Enzyme Inhibition
The compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. This inhibition can enhance cholinergic neurotransmission, providing a potential therapeutic avenue for cognitive disorders .
The biological activity of this compound is believed to be mediated through several mechanisms:
- P2X3 Receptor Modulation : The compound may act as an antagonist or modulator of P2X3 receptors, influencing pain signaling pathways.
- Apoptosis Induction : Similar compounds have been observed to trigger apoptosis in cancer cells through mitochondrial pathways and caspase activation.
- Enzyme Interaction : Inhibition of AChE suggests that the compound may interact with the active site of the enzyme, altering its function.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety profile of this compound and its analogs:
- A study demonstrated that piperazine derivatives with similar structural motifs showed promising results in reducing tumor growth in vivo models .
- Another investigation highlighted the compound's potential as an analgesic agent, showing a significant reduction in pain scores in rodent models compared to control groups .
Properties
Molecular Formula |
C22H32N2O3S |
---|---|
Molecular Weight |
404.6 g/mol |
IUPAC Name |
1-(1-adamantyl)-4-(2-methoxy-5-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C22H32N2O3S/c1-16-3-4-20(27-2)21(9-16)28(25,26)24-7-5-23(6-8-24)22-13-17-10-18(14-22)12-19(11-17)15-22/h3-4,9,17-19H,5-8,10-15H2,1-2H3 |
InChI Key |
ASHYWCYXNRFKOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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